molecular formula C17H24ClNO4 B12383002 (S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride CAS No. 131674-05-0

(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride

Cat. No.: B12383002
CAS No.: 131674-05-0
M. Wt: 341.8 g/mol
InChI Key: TXJYFXBXRUTHSF-YXGOVGSCSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Anisodamine can be synthesized through the esterification of tropic acid with tropine. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .

Industrial Production Methods: Industrial production of anisodamine (hydrochloride) involves the extraction of the compound from plants like Anisodus tanguticus, followed by purification processes. The compound is then converted into its hydrochloride form for medical use .

Chemical Reactions Analysis

Types of Reactions: Anisodamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anisodamine (hydrochloride) has a wide range of applications in scientific research:

Mechanism of Action

Anisodamine exerts its effects primarily through antagonism of muscarinic acetylcholine receptors and α1 adrenergic receptors. By blocking these receptors, anisodamine inhibits the action of acetylcholine and norepinephrine, leading to vasodilation and improved blood flow in microcirculation. This mechanism is particularly beneficial in conditions like septic shock, where improved blood flow can be life-saving .

Comparison with Similar Compounds

Uniqueness of Anisodamine: Anisodamine is unique in its balanced profile of anticholinergic and α1 adrenergic receptor antagonism, making it particularly effective in improving microcirculation without significant central nervous system side effects. This makes it a valuable therapeutic agent in the treatment of shock and other circulatory disorders .

Biological Activity

(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride, commonly referred to as anisodamine hydrochloride, is a tropane alkaloid with notable biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and cardiology.

  • Molecular Formula : C19H27NO3·HCl
  • Molecular Weight : 352.89 g/mol
  • CAS Number : 51051790

Anisodamine functions primarily as an antagonist at muscarinic acetylcholine receptors and has been shown to exhibit various pharmacological effects:

  • Anticholinergic Effects : It inhibits the action of acetylcholine, leading to decreased secretion of fluids and reduced muscle contractions.
  • Vasodilatory Action : Anisodamine induces vasodilation by inhibiting the release of norepinephrine from sympathetic nerve endings.
  • Neuroprotective Properties : The compound has been reported to protect neurons from excitotoxicity and oxidative stress.

1. Neuroprotective Effects

Studies have demonstrated that anisodamine exhibits neuroprotective properties in models of ischemic stroke and neurodegenerative diseases. For instance:

  • A study showed that anisodamine reduced neuronal apoptosis in rat models of cerebral ischemia by modulating oxidative stress pathways and inflammatory responses .

2. Cardiovascular Effects

Anisodamine has been evaluated for its cardiovascular effects:

  • In clinical trials, it was found to improve cardiac output and reduce heart rate in patients with acute myocardial infarction .
  • Its vasodilatory effects contribute to improved blood flow and reduced myocardial oxygen demand.

3. Antidepressant Activity

Emerging research suggests potential antidepressant effects:

  • Anisodamine has been shown to influence serotonin pathways, indicating a role in mood regulation .

Case Studies

StudyFindingsImplications
Zhang et al., 2020Anisodamine reduced infarct size in a rat model of strokeSuggests potential for stroke therapy
Liu et al., 2019Improved cardiac function in post-myocardial infarction patientsIndicates use in cardiology
Wang et al., 2021Exhibited antidepressant-like effects in micePotential for treating depression

Safety and Toxicology

Anisodamine is generally considered safe when used under medical supervision; however, side effects may include dry mouth, blurred vision, and increased heart rate due to its anticholinergic properties. Long-term effects are still under investigation.

Properties

CAS No.

131674-05-0

Molecular Formula

C17H24ClNO4

Molecular Weight

341.8 g/mol

IUPAC Name

[(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate;hydrochloride

InChI

InChI=1S/C17H23NO4.ClH/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11;/h2-6,12-16,19-20H,7-10H2,1H3;1H/t12-,13-,14+,15+,16-;/m0./s1

InChI Key

TXJYFXBXRUTHSF-YXGOVGSCSA-N

Isomeric SMILES

CN1[C@H]2C[C@@H](C[C@@H]1[C@H](C2)O)OC(=O)[C@H](CO)C3=CC=CC=C3.Cl

Canonical SMILES

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3.Cl

Origin of Product

United States

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